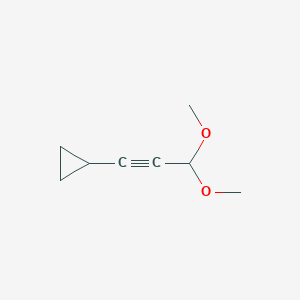

![molecular formula C7H6ClN3S B1415154 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine CAS No. 872059-27-3](/img/structure/B1415154.png)

7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine

Übersicht

Beschreibung

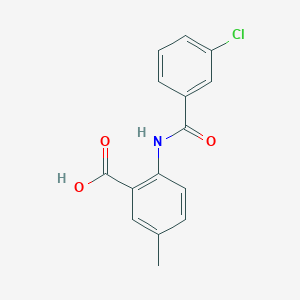

“7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” is a chemical compound with the molecular formula C7H6ClN3S . It has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a protein that has emerged as a possible treatment option for various cancer types .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade . The synthesis involves several categories including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Molecular Structure Analysis

The molecular structure of “7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” is complex, with a fused bicyclic 5,6 heterocycle . The structure has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines have been categorized into seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .

Physical And Chemical Properties Analysis

The compound has the molecular formula C7H6ClN3S and an average mass of 199.661 Da .

Wissenschaftliche Forschungsanwendungen

Pharmacology

In pharmacology, this compound has potential applications as a precursor in the synthesis of various drugs. Its structure is conducive to modifications that can lead to the development of novel therapeutic agents . The compound’s ability to interact with different biological targets can be harnessed to create drugs with specific actions, such as enzyme inhibition or receptor modulation.

Agriculture

“7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” may serve as an intermediate in the synthesis of agrochemicals. Its chemical properties could be utilized to develop new pesticides or herbicides, contributing to the protection of crops and yield optimization .

Material Science

The compound’s robust heterocyclic core makes it a candidate for creating advanced materials. It could be used in the design of organic semiconductors or as a building block for high-performance polymers with specific light absorption or electrical conductivity properties .

Chemical Synthesis

This compound is valuable in synthetic chemistry as a versatile intermediate. It can undergo various chemical reactions, enabling the construction of complex molecules for research and industrial purposes. Its reactivity can be exploited in multicomponent reactions, providing a pathway to a wide array of chemical entities .

Environmental Science

In environmental science, derivatives of “7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” could be explored for their ability to bind to pollutants or heavy metals, aiding in environmental clean-up efforts. Its potential use in sensing technologies for detecting environmental toxins is also a promising area of research .

Biochemistry

The compound’s interactions with biological macromolecules can be studied to understand cellular processes at the molecular level. It could be used as a probe in biochemical assays to study enzyme kinetics or as a fluorescent tag in imaging techniques to visualize biological samples .

Wirkmechanismus

Mode of Action

Imidazo[1,2-a]pyridines, a class of compounds structurally similar to 7-chloro-5-(methylthio)imidazo[1,2-c]pyrimidine, have been shown to undergo direct functionalization via radical reactions . This suggests that 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine may interact with its targets in a similar manner.

Biochemical Pathways

Given the structural similarity to imidazo[1,2-a]pyridines, it is possible that this compound may influence similar biochemical pathways .

Zukünftige Richtungen

The World Health Organization has taken the initiative to develop new TB drugs, recognizing imidazopyridine, an important fused bicyclic 5,6 heterocycle, as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that “7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine” and similar compounds may have potential future applications in drug development.

Eigenschaften

IUPAC Name |

7-chloro-5-methylsulfanylimidazo[1,2-c]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXSIGPHKDVKFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC2=NC=CN21)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50654638 | |

| Record name | 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872059-27-3 | |

| Record name | 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50654638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Chloro-2-methylphenyl)amino]benzonitrile](/img/structure/B1415075.png)

![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1415076.png)

![3,4-dihydro-2H-benzo[b][1,4]oxazin-8-ol](/img/structure/B1415088.png)

![2-[2-[4-[2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]ethyl]phenyl]propan-2-yl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1415089.png)

![[4-(4-Methoxy-phenyl)-2-methylamino-thiazol-5-yl]-acetic acid](/img/structure/B1415091.png)